N'-[3-(trifluoromethyl)phenyl]oxamide
Description
N'-[3-(Trifluoromethyl)phenyl]oxamide is a diamide derivative of oxalic acid, featuring two amide groups with one nitrogen substituted by a 3-(trifluoromethyl)phenyl moiety. Its structure (Fig. 1) combines the oxamide backbone (NH$2$-CO-CO-NH$2$) with a trifluoromethyl (-CF$3$) group at the meta position of the phenyl ring. This compound’s unique structure confers distinct physicochemical properties, such as enhanced lipophilicity from the -CF$3$ group and hydrogen-bonding capacity from the amide groups.
Properties
IUPAC Name |
N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)5-2-1-3-6(4-5)14-8(16)7(13)15/h1-4H,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNGULJPKSSMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261058 | |
| Record name | N1-[3-(Trifluoromethyl)phenyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17738-87-3 | |
| Record name | N1-[3-(Trifluoromethyl)phenyl]ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17738-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-[3-(Trifluoromethyl)phenyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(trifluoromethyl)phenyl]oxamide typically involves the reaction of 3-(trifluoromethyl)aniline with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The general procedure involves:
- Dissolving 3-(trifluoromethyl)aniline in an appropriate solvent such as dichloromethane.
- Adding oxalyl chloride dropwise to the solution while maintaining a low temperature.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Isolating the product by filtration and purification through recrystallization .
Industrial Production Methods
Industrial production methods for N’-[3-(trifluoromethyl)phenyl]oxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(trifluoromethyl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N’-[3-(trifluoromethyl)phenyl]oxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N’-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and potentially alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N'-[3-(trifluoromethyl)phenyl]oxamide with compounds sharing the 3-(trifluoromethyl)phenyl group or analogous functional motifs (e.g., amides, ureas). Key differences in core structures, substituent effects, and applications are highlighted.
Fluometuron (N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)
- Core Structure : Urea (NH$2$-CO-NH$2$) vs. oxamide (NH$2$-CO-CO-NH$2$).
- Substituents : Both feature a 3-(trifluoromethyl)phenyl group, but fluometuron includes dimethylamine substituents on the urea nitrogen.
- Applications : Fluometuron is a herbicide used in cotton and sugarcane fields, leveraging its solubility and environmental stability .
Nilotinib Hydrochloride (Benzamide Derivative)
- Core Structure : Benzamide (aryl-CO-NH$_2$) vs. oxamide.
- Substituents : Nilotinib’s 3-(trifluoromethyl)phenyl group is part of a larger kinase inhibitor structure with additional heterocyclic and aromatic moieties .
- Applications : Nilotinib is a tyrosine kinase inhibitor used in leukemia treatment.
- Key Differences : The oxamide’s simpler structure lacks the complex pharmacophore required for kinase inhibition but may offer advantages in synthetic accessibility and metabolic stability.
N'-(3-(Trifluoromethyl)phenyl)guanidines (PET Radioligands)
- Core Structure : Guanidine (NH$2$-C(=NH)-NH$2$) vs. oxamide.
- Substituents : Substitutions at the 3-(trifluoromethyl)phenyl position (e.g., halogens, methyl) in guanidines modulate binding affinity to the PCP site .
- Key Differences : The oxamide’s carbonyl groups may reduce basicity compared to guanidines, influencing membrane permeability and target engagement.
Flutolanil (N-[3-(1-Methylethoxy)phenyl]-2-(trifluoromethyl)benzamide)
- Core Structure : Benzamide with an isopropoxy substituent.
- Applications : Fungicide targeting succinate dehydrogenase .
- Key Differences : Flutolanil’s benzamide core and alkoxy substituent contrast with the oxamide’s dual amide groups, suggesting divergent modes of action.
Data Table: Structural and Functional Comparison
Substituent Effects and Structure-Activity Relationships (SAR)
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability across all compounds, contributing to prolonged half-life .
- Amide vs. Urea vs. Guanidine :
- Amides (Oxamide, Benzamide) : Favor hydrogen bonding and target specificity but may exhibit lower solubility.
- Ureas (Fluometuron) : Increased water solubility but reduced stability under acidic conditions.
- Guanidines : High basicity improves CNS penetration but may increase off-target interactions .
- Positional Substitutions : Halogens (e.g., 6-F in PET radioligands) enhance binding affinity, while methyl groups can sterically hinder interactions .
Q & A
Q. What are the standard synthetic routes for preparing N'-[3-(trifluoromethyl)phenyl]oxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 3-(trifluoromethyl)aniline with oxalyl chloride derivatives under anhydrous conditions. Critical parameters include temperature control (e.g., 0–5°C for acylation steps), solvent selection (e.g., dichloromethane for improved solubility), and catalyst use (e.g., triethylamine for acid scavenging). Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : 1H/13C NMR confirms the oxamide backbone and trifluoromethyl group integration. IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H vibrations. Mass spectrometry (ESI-TOF) provides molecular ion validation and fragmentation patterns. Elemental analysis ensures purity (>95%) .
Q. What are the common chemical reactions involving the trifluoromethylphenyl moiety in this compound?
- Methodological Answer : The trifluoromethyl group enhances electron-withdrawing effects, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions. The oxamide bridge can undergo hydrolysis to carboxylic acids in acidic media or reduction to diamines using LiAlH4 .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and hydrogen-bonding networks. High-resolution data (≤1.0 Å) are essential for modeling trifluoromethyl group disorder. Twinning and anisotropic displacement parameters are addressed via iterative refinement cycles .
Q. What computational strategies predict the biological activity of this compound analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens against targets like EGFR or kinases. Density Functional Theory (DFT) calculates electrostatic potentials to map ligand-receptor interactions. QSAR models correlate substituent effects (e.g., fluorine position) with bioactivity .
Q. How do conflicting spectroscopic data arise in structural analysis, and how are they resolved?
- Methodological Answer : Discrepancies in NMR shifts may stem from dynamic effects (e.g., rotamers) or solvent polarity. Variable-temperature NMR or COSY/NOESY experiments clarify conformational exchange. MS/MS fragmentation patterns differentiate isobaric impurities .
Q. What role does the oxamide bridge play in modulating protein-ligand binding kinetics?
- Methodological Answer : The oxamide’s hydrogen-bonding capacity enhances binding to enzymes (e.g., proteases). Surface Plasmon Resonance (SPR) assays quantify association/dissociation rates (ka/kd), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .
Q. How are reaction mechanisms validated for trifluoromethylphenyl-containing intermediates?
- Methodological Answer : Isotopic labeling (e.g., 18O in carbonyl groups) tracks reaction pathways. Kinetic studies via stopped-flow UV-Vis or in situ FTIR monitor intermediate formation. Computational transition-state modeling (Gaussian 09) corroborates experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
